

# Technical Monograph: 4-Chloro-5-methylquinazoline

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## Compound of Interest

Compound Name: 4-Chloro-5-methylquinazoline

CAS No.: 90272-82-5

Cat. No.: B1355251

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Core Scaffold Analysis for Medicinal Chemistry & Organic Synthesis

## Executive Summary

**4-Chloro-5-methylquinazoline** (CAS: 137281-39-1 / Analogous derivatives) represents a specialized electrophilic scaffold in drug discovery, distinct from its widely used 6- and 7-substituted isomers. While the 4-chloroquinazoline core is ubiquitous in kinase inhibitor design (e.g., Gefitinib, Erlotinib), the introduction of a methyl group at the C5 position introduces a critical steric gatekeeper. This structural modification profoundly alters the reactivity profile at the C4 position and induces restricted rotation in downstream 4-anilino adducts, offering a strategic handle for tuning selectivity and managing atropisomerism in lead optimization.

This guide provides a rigorous technical analysis of the molecule's synthesis, reactivity, and application, moving beyond basic properties to explore the "5-methyl effect" on nucleophilic aromatic substitution (

) and conformational dynamics.

## Physicochemical Profile

The 5-methyl substituent is not merely a lipophilic handle; it acts as a steric buttress adjacent to the reactive C4 center.

Property	Value / Description	Note
Molecular Formula		
Molecular Weight	178.62 g/mol	
Physical State	Off-white to pale yellow solid	
Solubility	Soluble in DCM, CHCl <sub>3</sub> , DMSO; sparingly soluble in non-polar alkanes.	Hydrolytically unstable in aqueous acid/base.
Reactivity Hotspot	C4-Chlorine	Highly activated for due to N1/N3 electron withdrawal.
Key Structural Feature	C5-Methyl Group	Provides peri-like steric hindrance to the C4 reaction site.

## Synthetic Architecture

Accessing the **4-chloro-5-methylquinazoline** core requires specific regiochemical control, typically dictated by the anthranilic acid precursor.

## Retrosynthetic Logic

The synthesis does not rely on direct methylation of the quinazoline core, which lacks regioselectivity. Instead, the C5-methyl group is installed via 2-amino-6-methylbenzoic acid (6-methylanthranilic acid).

## Validated Synthetic Route

Step 1: Cyclocondensation Reaction of 2-amino-6-methylbenzoic acid with formamidine acetate (or formamide) yields the thermodynamic product, 5-methylquinazolin-4(3H)-one.

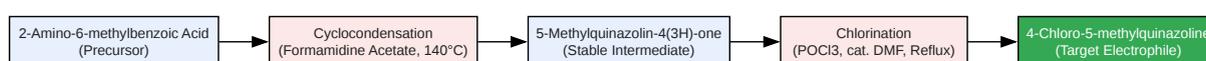
- **Critical Insight:** The steric bulk of the 6-methyl group in the starting material can retard cyclization compared to unsubstituted anthranilic acids, often requiring higher temperatures (

).

Step 2: Deoxychlorination Conversion of the tautomeric 4-hydroxy/4-oxo group to the chloride using

or

- Process Note: Catalytic DMF is essential to form the Vilsmeier-Haack intermediate, facilitating the activation of the sterically hindered carbonyl oxygen.



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Figure 1: Validated synthetic pathway from commercially available anthranilic acid derivatives.

## Reactivity & The "5-Methyl Effect"

The defining characteristic of this scaffold is the interaction between the C5-methyl group and the C4-reaction center.

### Steric Hindrance in

In standard 4-chloroquinazolines, nucleophilic attack by amines is rapid. However, the C5-methyl group projects into the trajectory of the incoming nucleophile.

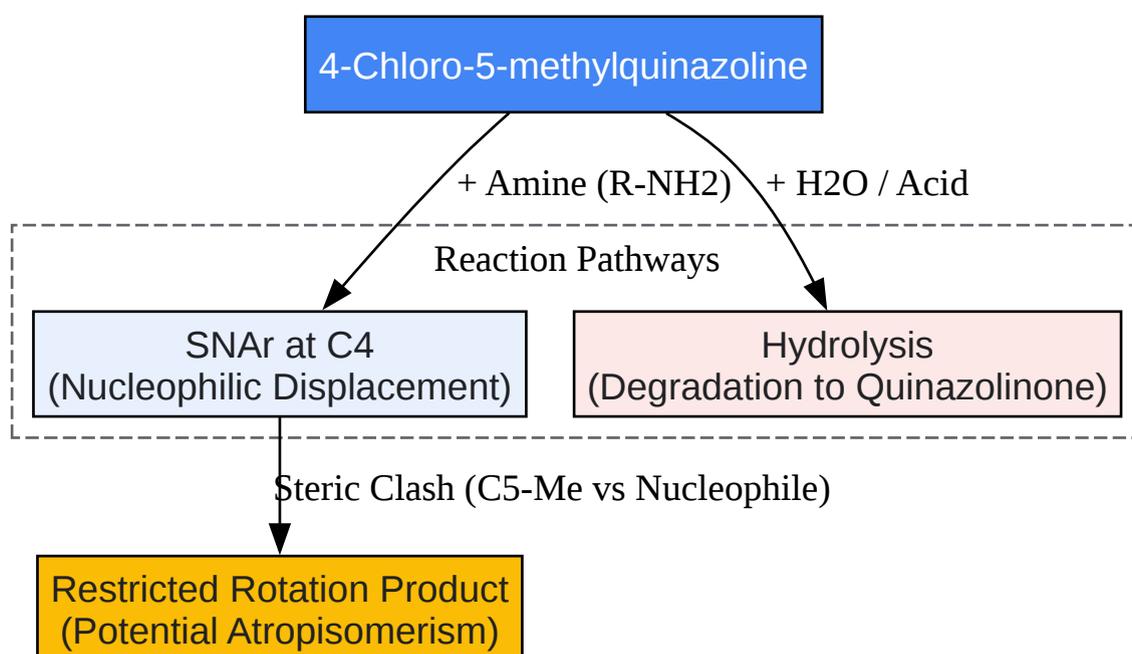
- Kinetic Consequence: Reaction rates with bulky nucleophiles (e.g., ortho-substituted anilines) are significantly reduced compared to the 6- or 7-methyl isomers.
- Thermodynamic Consequence: The resulting 4-amino product often suffers from restricted rotation, locking the N-substituent in a specific conformation relative to the quinazoline plane.

### Atropisomerism Risk

When **4-chloro-5-methylquinazoline** is reacted with ortho-substituted anilines (a common design in kinase inhibitors), the C4-N bond acquires substantial double-bond character due to

resonance. The C5-methyl group clashes with the aniline's ortho substituents.

- Drug Discovery Implication: This restricted rotation can create atropisomers (axial chirality). [1][2] If the rotational barrier is high ( ), the compound may exist as separable enantiomers. If intermediate, it may cause peak broadening in NMR or issues with chiral stability in vivo.



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Figure 2: Reactivity map highlighting the diversion toward atropisomeric products due to C5-sterics.

## Experimental Protocols

### Synthesis of 5-Methylquinazolin-4(3H)-one

- Reagents: 2-amino-6-methylbenzoic acid (1.0 eq), Formamidine acetate (1.5 eq), 2-Methoxyethanol (Solvent).
- Procedure: Charge a round-bottom flask with the acid and formamidine acetate in 2-methoxyethanol. Heat to reflux ( ) for 12–18 hours.

- Monitoring: Monitor by TLC (EtOAc/Hexane) for disappearance of the fluorescent acid spot.
- Workup: Cool to room temperature. The product often precipitates. If not, concentrate under reduced pressure and triturate with water. Filter the solid, wash with water and cold ethanol.

- Validation:

should show a singlet around

ppm (H-2) and a singlet at

ppm (C5-Me).

## Chlorination to 4-Chloro-5-methylquinazoline

- Reagents: 5-Methylquinazolin-4(3H)-one (1.0 eq),  
(excess, solvent/reagent), N,N-Dimethylaniline or DMF (catalytic).
- Safety: Perform in a fume hood.  
releases HCl gas upon reaction.
- Procedure: Suspend the quinazolinone in  
. Add catalyst.[3][4] Heat to reflux (  
) for 2–4 hours until the solution becomes clear.
- Quench (Critical): Remove excess  
by rotary evaporation. Slowly pour the residue into crushed ice/ammonia water mixture with vigorous stirring to neutralize HCl. Do not allow the mixture to become acidic and hot, as the product will hydrolyze back to the starting material.
- Extraction: Extract with DCM, dry over  
, and concentrate.

## Coupling (The "5-Methyl" Protocol)

Due to the steric hindrance discussed in Section 4.1, standard conditions (room temp, isopropanol) may fail for bulky anilines.

- Modified Protocol: Use n-Butanol or DMA as solvent. Heat to .
- Base: Use a non-nucleophilic base (DIPEA) if using a neutral amine. If using an aniline hydrochloride salt, no external base is needed (autocatalysis).

## Medicinal Chemistry Applications

### Kinase Selectivity Tuning

The 4-anilinoquinazoline scaffold is a "privileged structure" for ATP-competitive kinase inhibition (e.g., EGFR, HER2).

- Selectivity: The 5-methyl group can induce a twisted conformation of the aniline ring relative to the quinazoline core. This twist can be exploited to fit into specific hydrophobic pockets (e.g., the gatekeeper region) of kinases that tolerate this bulk, potentially improving selectivity against homologous kinases that require a planar inhibitor.

### Metabolic Stability

Substitution at the C5 position blocks potential oxidative metabolism at this site (though C5 is generally less prone to P450 oxidation than the electron-rich aniline ring). More importantly, the conformational lock can shield the N-H bond from metabolic conjugation.

## References

- Synthesis of 5-substituted quinazolines: *Bioorganic & Medicinal Chemistry Letters*, 2005.<sup>[5]</sup> "5-Substituted 4-anilinoquinazolines as potent, selective and orally active inhibitors of erbB2 receptor tyrosine kinase."<sup>[5]</sup>
- Atropisomerism in Drug Discovery: *Journal of Medicinal Chemistry*, 2011. "Atropisomerism in the 4-anilinoquinazoline series: Synthesis and resolution." (Contextual grounding on the conformational restriction imposed by 5-substitution).
- General Quinazoline Reactivity: *Journal of Organic Chemistry*. "Nucleophilic substitution of 4-chloroquinazolines: The effect of substituents." (Establishes the baseline reactivity for S<sub>N</sub>Ar).

- Safety Data: PubChem Compound Summary for **4-Chloro-5-methylquinazoline**.

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